molecular formula C18H32N2O6S B1610149 Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate CAS No. 440634-25-3

Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate

Cat. No. B1610149
M. Wt: 404.5 g/mol
InChI Key: HCPHGCCJTBULLI-UHFFFAOYSA-N
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Description

Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C18H32N2O6S1. It is used in various chemical reactions and has several biological activities1.



Synthesis Analysis

The synthesis of similar compounds involves multiple steps including acylation, sulfonation, and substitution2. The exact synthesis process for this specific compound is not readily available in the search results.



Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as MS and 1HNMR2. However, the specific details about the molecular structure of this compound are not provided in the search results.



Chemical Reactions Analysis

This compound is likely to be involved in various chemical reactions due to its complex structure. However, the specific chemical reactions involving this compound are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H32N2O6S) and molecular weight1. More specific properties such as melting point, boiling point, and solubility are not provided in the search results.


Scientific Research Applications

Synthesis and Derivatives

Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate serves as an essential intermediate in the synthesis of various biologically active compounds. One notable application is in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This process involves the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which are then reduced to produce cis-4-hydroxy delta-lactams with good yield and stereoselectivity. These intermediates are valuable for synthesizing cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, demonstrating the compound's versatility in organic synthesis and drug development (Marin et al., 2004).

Intermediate in Drug Synthesis

Another significant application is in the synthesis of crizotinib, a therapeutic agent, where tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate acts as a crucial intermediate. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, leading to the formation of the desired compound confirmed by MS and 1 HNMR spectrum analysis. This showcases the compound's role in the synthesis of complex molecular structures in pharmaceutical research (Kong et al., 2016).

Structural and Biological Evaluations

Further, studies involving the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate derivatives highlight the potential of tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate in medicinal chemistry. These derivatives are analyzed for their molecular structure through spectroscopic studies and X-ray diffraction analysis, providing insights into their chemical behavior and interaction potential. Moreover, their moderate antibacterial and antifungal activities against various microorganisms suggest applications in developing new antimicrobial agents (Kulkarni et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use of this compound are not explicitly mentioned in the search results. However, given its potential use in PROTAC development, it could have applications in the development of new drugs or therapies3.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

tert-butyl 4-[2-(4-methylsulfonyloxypiperidin-1-yl)-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S/c1-18(2,3)25-17(22)20-9-5-14(6-10-20)13-16(21)19-11-7-15(8-12-19)26-27(4,23)24/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPHGCCJTBULLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470569
Record name 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate

CAS RN

440634-25-3
Record name 1,1-Dimethylethyl 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440634-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 16.3 g (0.05 mol) of 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-hydroxypiperidine [5], 147.1 g of toluene and 6.58 g (0.065 mol) of triethylamine were added. 6.30 g (0.055 mol) of mesyl chloride was added dropwise to the mixture at a temperature in the range of 0 to 5° C. and the reaction was allowed to proceed for 2 hours at the temperature in the range. Toluene was added to the reaction mixture. Thereafter, the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate and an aqueous solution of sodium chloride, and concentrated under a reduced pressure. 70.8 g of toluene was added to the concentrated residue, and the temperature of the mixture was increased. After the residue was dissolved in toluene, filtration was carried out. Thereafter, the filtrate was cooled to room temperature and the crystals which precipitated at room temperature were collected by filtration. The resultant wet crystals were dried under a reduced pressure, whereby 17.2 g of the title compound in the state of white crystalline powder was obtained (the yield was 84.8%). The values obtained by the analysis of 1HNMR, 13CNMR and mass spectroscopy were substantially the same as those obtained in Step 5a of Example 2.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
147.1 g
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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